molecular formula C13H11NO2 B2983405 3-(Pyridin-2-ylmethyl)benzoic acid CAS No. 1484723-11-6

3-(Pyridin-2-ylmethyl)benzoic acid

Cat. No. B2983405
CAS RN: 1484723-11-6
M. Wt: 213.236
InChI Key: ZGQRLGJGHZLPQU-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethyl)benzoic acid is a chemical compound with a molecular weight of 213.24 . It is a powder at room temperature . The IUPAC name for this compound is 3-(2-pyridinylmethyl)benzoic acid .


Synthesis Analysis

A paper titled “Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione” describes the successful synthesis of a new compound, 3-(pyridin-2-ylmethyl)-pentane-2,4-dione . The compound was characterized using 1H NMR, IR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 3-(Pyridin-2-ylmethyl)benzoic acid involves coordination chemistry of the ligand . The compound forms one-dimensional (1D) double-chain coordination arrays . The trans-configuration of the ligand is found in some cases, whereas the cis-ligands are generally observed in these complexes .


Chemical Reactions Analysis

The compound reacts with metal nitrates under hydrothermal conditions to yield new coordination polymers . These reactions have been systematically investigated, revealing the significant function of supramolecular interactions in managing the resultant crystalline networks .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.24 and is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Herbicidal Activity

The compound has been used in the design and synthesis of herbicidal agents . Specifically, it’s used in the creation of substituted 3-(pyridin-2-yl)phenylamino derivatives bearing amide, urea, or thiourea as side chain . These derivatives have shown robust herbicidal activity and crop safety .

Protoporphyrinogen Oxidase (PPO) Inhibitors

The compound is used in the development of protoporphyrinogen oxidase (PPO) inhibitors . PPO inhibitors are a class of herbicides that work by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll biosynthesis .

Anti-Fibrosis Activity

The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrotic activities . These derivatives have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Collagen Prolyl 4-Hydroxylases Inhibitors

The compound has been used in the development of collagen prolyl 4-hydroxylases inhibitors . These inhibitors can potentially be used in the treatment of fibrotic diseases .

Medicinal Chemistry

The compound is considered a privileged structure in medicinal chemistry . It’s used in the construction of novel heterocyclic compound libraries with potential biological activities .

Pharmacological Activities

The compound is used in the design of structures exhibiting a wide range of pharmacological activities . Pyrimidine derivatives, for example, are known to exhibit diverse types of biological and pharmaceutical activities .

Safety and Hazards

The safety information for 3-(Pyridin-2-ylmethyl)benzoic acid indicates that it may cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

3-(pyridin-2-ylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQRLGJGHZLPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1484723-11-6
Record name 3-[(pyridin-2-yl)methyl]benzoic acid
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